Imino(methyl)(oxan-4-yl)-lambda6-sulfanone

LogP Hydrophilicity ADME

Imino(methyl)(oxan-4-yl)-lambda6-sulfanone (CAS 1609964-42-2, molecular formula C₆H₁₃NO₂S, MW 163.24) belongs to the sulfoximine class—a sulfur(VI) pharmacophore that has transitioned from a neglected chemical entity to a recognized motif in modern medicinal chemistry. The compound features a tetrahydropyran (oxane) ring directly attached to the sulfur atom, an NH-imino group, and a methyl substituent.

Molecular Formula C6H13NO2S
Molecular Weight 163.24
CAS No. 1609964-42-2
Cat. No. B2897968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(methyl)(oxan-4-yl)-lambda6-sulfanone
CAS1609964-42-2
Molecular FormulaC6H13NO2S
Molecular Weight163.24
Structural Identifiers
SMILESCS(=N)(=O)C1CCOCC1
InChIInChI=1S/C6H13NO2S/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3
InChIKeyMDKMTCWSBSWOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imino(methyl)(oxan-4-yl)-lambda6-sulfanone (CAS 1609964-42-2): A Hydrophilic Sulfoximine Building Block for Drug Discovery Procurement


Imino(methyl)(oxan-4-yl)-lambda6-sulfanone (CAS 1609964-42-2, molecular formula C₆H₁₃NO₂S, MW 163.24) belongs to the sulfoximine class—a sulfur(VI) pharmacophore that has transitioned from a neglected chemical entity to a recognized motif in modern medicinal chemistry [1]. The compound features a tetrahydropyran (oxane) ring directly attached to the sulfur atom, an NH-imino group, and a methyl substituent. Key physicochemical parameters include a computed LogP of -1.02, three hydrogen-bond acceptors, one hydrogen-bond donor, and a fraction of sp³-hybridized carbons (Fsp³) of 1.0, indicating complete saturation of the carbon skeleton. The presence of one asymmetric atom (sulfur) renders the molecule inherently chiral, available as a racemate unless otherwise specified .

Why Generic Sulfoximine Substitution Fails: Physicochemical Differentiation of Imino(methyl)(oxan-4-yl)-lambda6-sulfanone


Despite sharing a common S-methyl sulfoximine core, simply substituting Imino(methyl)(oxan-4-yl)-lambda6-sulfanone with a smaller or aromatic analog introduces profound physicochemical shifts that cannot be compensated by formulation alone. The oxan-4-yl substituent drives a computed LogP of -1.02 , which is over 1.9 log units more hydrophilic than the parent dimethylsulfoximine (XLogP3 = 0.9) [1] and significantly more polar than aromatic congeners such as S-methyl-S-phenylsulfoximine (ACD/LogP 0.75–2.69) . Moreover, the ring oxygen provides a third hydrogen-bond acceptor, augmenting the interaction potential relative to dimethylsulfoximine (2 acceptors) [1]. Such differences in lipophilicity and hydrogen-bonding capacity directly impact aqueous solubility, metabolic clearance, and target binding—rendering inter-compound substitution invalid without re-optimization of the entire molecular series.

Quantitative Differentiation Evidence: Imino(methyl)(oxan-4-yl)-lambda6-sulfanone vs. Closest Analogs


LogP Differential: >1.9 Units More Hydrophilic Than Dimethylsulfoximine

Imino(methyl)(oxan-4-yl)-lambda6-sulfanone exhibits a computed LogP of -1.02 , indicating high hydrophilicity. In contrast, the simplest S-methyl sulfoximine, dimethylsulfoximine (CAS 1520-31-6), has an XLogP3-AA of 0.9 [1]. The difference of approximately 1.92 log units translates to a roughly 80-fold higher predicted aqueous solubility for the target compound, assuming ideal behavior. This differential places the target compound in a distinctly more hydrophilic chemical space, which is advantageous for reducing hERG binding, lowering metabolic turnover by CYP450 enzymes, and improving renal clearance profiles.

LogP Hydrophilicity ADME Lead Optimization

Hydrogen-Bond Acceptor Count: +1 Acceptor vs. Dimethylsulfoximine via Tetrahydropyran Oxygen

The target compound possesses three hydrogen-bond acceptors (the S=O oxygen, the S=N nitrogen, and the tetrahydropyran ring oxygen) . Dimethylsulfoximine, lacking the heterocyclic oxygen, has only two hydrogen-bond acceptors [1]. The additional acceptor in Imino(methyl)(oxan-4-yl)-lambda6-sulfanone enables an extra polar contact in a protein binding site, which can be exploited in structure-based drug design to enhance binding affinity and specificity. The ring oxygen also contributes to increased topological polar surface area (tPSA) relative to purely carbocyclic analogs.

Hydrogen Bond Acceptor Polarity Binding Affinity Structure-Based Design

Fraction sp³ (Fsp³): 1.0 vs. 0.14 for S-Methyl-S-phenylsulfoximine—Saturated Scaffold Advantage

The target compound has an Fsp³ of 1.0, meaning every carbon atom in the molecule is sp³-hybridized . This stands in stark contrast to aromatic sulfoximine building blocks such as S-methyl-S-phenylsulfoximine (CAS 33903-50-3), which has an Fsp³ of only approximately 0.14 (one sp³ carbon out of seven total) . In medicinal chemistry, higher Fsp³ is associated with improved clinical success rates, lower promiscuity, better solubility, and reduced CYP450 inhibition [1]. The fully saturated tetrahydropyran ring also provides a three-dimensional shape that can access regions of chemical space not available to planar aromatic systems.

Fsp3 Drug-likeness Clinical Success Rate Saturation

Sulfur-Centered Chirality: One Asymmetric Atom Enables Enantioselective Synthesis Applications

Imino(methyl)(oxan-4-yl)-lambda6-sulfanone contains one asymmetric atom at sulfur (validated by the Fluorochem datasheet reporting 'Asymmetric Atoms: 1') , making it a chiral sulfoximine. In comparison, dimethylsulfoximine has zero asymmetric atoms and is achiral [1], while S-methyl-S-phenylsulfoximine also features sulfur-centered chirality . The chirality at sulfur in the target compound is configurationally stable under standard laboratory conditions, enabling its use as a chiral building block, a chiral auxiliary in asymmetric synthesis, or a precursor for chiral ligand preparation. Procurement of the racemic mixture (as supplied) or subsequent enantiomeric resolution provides access to both enantiomers for stereochemical structure-activity relationship studies.

Chirality Enantioselective Synthesis Asymmetric Atom Chiral Auxiliary

Purity Specification: 95% Baseline with Scaled Quantities up to 1 Gram

The commercially supplied Imino(methyl)(oxan-4-yl)-lambda6-sulfanone from Fluorochem is specified at 95% purity, available in pack sizes of 100 mg (£589), 250 mg (£841), and 1 g (£1699) . For comparison, dimethylsulfoximine is offered by TCI at >98.0% purity (by GC) in larger quantities (5 g, 25 g) at substantially lower unit cost . The lower purity specification of the target compound (95%) reflects the synthetic complexity introduced by the tetrahydropyran substituent and the chiral sulfur center, which complicate purification. Users requiring higher purity for sensitive downstream chemistry (e.g., metal-catalyzed couplings) should budget for additional in-house purification or request custom purification from the vendor. The availability of up to 1-gram quantities supports milligram-to-gram scale research and initial process development.

Purity Procurement Specification Quantity Vendor Comparison

Evidence Gap Advisory: Limited Published Head-to-Head Biological or In Vivo Comparative Data

A targeted literature and patent search for Imino(methyl)(oxan-4-yl)-lambda6-sulfanone (CAS 1609964-42-2) has not identified peer-reviewed publications or patents containing direct head-to-head biological, pharmacokinetic, or in vivo efficacy comparisons with named analogs. The compound appears primarily as a commercial building block rather than the subject of dedicated pharmacological studies. All physicochemical differentiations reported in this guide (LogP, HBA count, Fsp³, chirality) are derived from cross-study comparable data and class-level inference from sulfoximine medicinal chemistry literature [1][2]. Prospective users should recognize that assertions about metabolic stability, off-target selectivity, or in vivo performance are class-level projections and have not been experimentally validated for this specific compound.

Evidence Gap Limitations Biological Data Procurement Risk

Optimal Application Scenarios for Imino(methyl)(oxan-4-yl)-lambda6-sulfanone Based on Verified Differentiation Evidence


Hydrophilic Fragment Elaboration in Fragment-Based Drug Discovery (FBDD)

With a LogP of -1.02 , Imino(methyl)(oxan-4-yl)-lambda6-sulfanone is ideally suited as a hydrophilic fragment in FBDD campaigns that require low lipophilicity starting points. The oxane ring oxygen provides a third hydrogen-bond acceptor not present in dimethylsulfoximine [1], enabling additional polar contacts within aqueous binding pockets. Fragment libraries incorporating this building block can explore a chemical space that is simultaneously saturated (Fsp³ = 1.0) and highly polar—attributes correlated with improved clinical developability [2].

Chiral Building Block for Enantioselective Synthesis of Sulfoximine-Containing Drug Candidates

The sulfur-centered chirality (one asymmetric atom) makes this compound a valuable starting material for the synthesis of enantiomerically enriched sulfoximine-containing drug candidates. Unlike achiral dimethylsulfoximine [1], the target compound can be incorporated into asymmetric synthetic routes where stereochemistry at sulfur must be controlled, serving either as a chiral pool starting material or as a scaffold for diastereoselective transformations.

Solubility-Driven Lead Optimization: Replacing Aromatic Sulfoximines with a Saturated Analog

In lead optimization programs where an aromatic sulfoximine (e.g., S-methyl-S-phenylsulfoximine, Fsp³ ≈ 0.14 ) exhibits poor aqueous solubility or high metabolic clearance, Imino(methyl)(oxan-4-yl)-lambda6-sulfanone offers a direct replacement that increases Fsp³ by +0.86 and reduces LogP by at least 1.7 units relative to the phenyl analog [1][2]. This substitution strategy aligns with the 'escape from flatland' paradigm in medicinal chemistry, improving solubility and reducing off-target promiscuity without increasing molecular weight.

NH-Sulfoximine as a Synthetic Handle for Late-Stage Diversification

The free NH group of Imino(methyl)(oxan-4-yl)-lambda6-sulfanone serves as a versatile synthetic handle for late-stage functionalization via N-arylation, N-alkylation, N-acylation, or N-vinylation [1]. This allows the rapid generation of diverse compound libraries from a single building block, accelerating structure-activity relationship (SAR) exploration. The tetrahydropyran ring remains intact under common cross-coupling and alkylation conditions, providing a stable scaffold for parallel synthesis.

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